1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea
Description
This compound is a bisarylurea derivative featuring a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 6-position and a 2-fluorophenyl urea moiety. Its design leverages the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-π interactions, while the imidazole and fluorine substituents enhance solubility and target affinity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O/c21-16-3-1-2-4-17(16)27-20(29)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)28-10-9-22-13-28/h1-13H,(H,23,24,25)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHAIAAIWKDTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
describes bisarylureas based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, synthesized as pan-RAF inhibitors. Key comparisons include:
| Compound ID | Core Structure | Substituents on Phenyl Ring | Yield (%) | Melting Point (°C) | Biological Target |
|---|---|---|---|---|---|
| Target | Pyrimidine + imidazole | 2-fluorophenyl | N/A | N/A | MCT4 inhibitor |
| 1n (Ev2) | Pyrazolo[3,4-d]pyrimidine | 2-fluoro-5-(trifluoromethyl)phenyl | 78.6 | 178.4–179.0 | Pan-RAF inhibitor |
| 1s (Ev2) | Pyrazolo[3,4-d]pyrimidine | 3-bromophenyl | 85.0 | N/A | Pan-RAF inhibitor |
- Structural Insights : The pyrazolo[3,4-d]pyrimidine core in compounds replaces the imidazole-pyrimidine core of the target compound, altering electronic properties and binding pocket compatibility. The 2-fluorophenyl group in the target compound may confer metabolic stability compared to bulkier substituents (e.g., trifluoromethyl or bromo groups in 1n/1s), which could enhance RAF kinase affinity but reduce selectivity .
Pyrimidin-4-amine Derivatives with Fluorinated Substituents
highlights pyrimidin-4-amine analogs (e.g., compound 129: 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine). Key differences include:
- However, the absence of a urea linker in 129 may limit its ability to engage in hydrogen bonding with targets like MCT4 .
Purine-Based Ureas with Imidazole Moieties
describes S24, a purine-based urea (1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea), developed as a Nek2 inhibitor.
- The target compound’s pyrimidine-imidazole core may favor MCT4 inhibition due to steric and electronic compatibility with lactate-binding pockets .
Ethylphenyl vs. Fluorophenyl Ureas
While references 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea (unavailable in full text), the substitution of 2-ethylphenyl for 2-fluorophenyl likely impacts:
Patent-Based Comparators
and disclose urea derivatives with triazole or trifluoromethylpyrimidine groups (e.g., Example 5 in Ev4). These compounds often prioritize kinase inhibition (e.g., EGFR, RAF) over transporter targets. The target compound’s lack of trifluoromethyl or triazole substituents may explain its unique MCT4 selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
